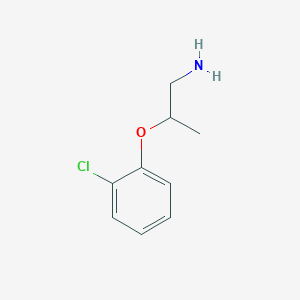

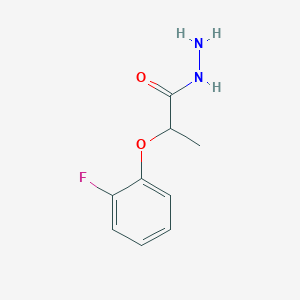

![molecular formula C12H5F3N4 B1334526 Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- CAS No. 113710-34-2](/img/structure/B1334526.png)

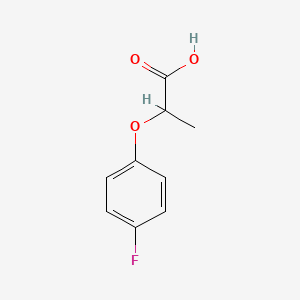

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups involved the reaction of the relevant 2-bromo-9,10-arylanthracene precursor with 3-trifluoromethylphenylboronic acid, Pd(PPh3)4, and K2CO3 in a solvent mixture of toluene/H2O/ethanol . Another study reported the asymmetric preparation of ®-1-[3-(trifluoromethyl)phenyl]ethanol using recombinant E. coli whole cells .

Chemical Reactions Analysis

The chemical reactions involving “Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-” or similar compounds have been studied. For example, amino-functionalized model surfaces were derivatized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate . Another study reported the electroluminescence properties of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-” can be inferred from similar compounds. For instance, trifluoromethyl probes are preferred for 19F NMR studies of proteins due to their three-fold amplification in the signal-to-noise ratio resulting from three equivalent nuclei .

Wissenschaftliche Forschungsanwendungen

Peptide Photoaffinity Reagents : A study by Shih and Bayley (1985) discusses the preparation and potential uses of 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine. This compound could be a valuable building block for peptide photoaffinity reagents, offering significant advantages in biochemical studies (Shih & Bayley, 1985).

Synthesis of Tetrahydroisoquinolines : Research by Craig, Daniels, and Mackenzie (1992) demonstrated a method for synthesizing tetrahydroisoquinolines, using a similar compound. These findings could have implications for the development of new pharmaceuticals (Craig, Daniels, & Mackenzie, 1992).

Nonlinear Optical Limiting in Thiophene Dyes : A study by Anandan et al. (2018) explored the use of related thiophene dyes in optoelectronic devices. These dyes, including derivatives of the compound , showed promising results in protecting human eyes and optical sensors (Anandan et al., 2018).

Inhibitors of Human Leukocyte Elastase : Bernstein et al. (1995) developed potent inhibitors of human leukocyte elastase, using a trifluoromethyl ketone-based series that included the 3-amino substituent of the compound . These inhibitors showed potential in treating lung damage (Bernstein et al., 1995).

Air-Persistent Monomeric (Amino)(Carboxy) Radicals : A research by Mahoney et al. (2015) synthesized monomeric (amino)(carboxy) radicals featuring similar structures. These compounds showed unexpected stability in air, which could be significant for various chemical applications (Mahoney et al., 2015).

Two-Photon Cellular Imaging : Zhu et al. (2013) used a similar compound in the development of fluorescent nanoparticles for cellular imaging, demonstrating their potential in bio-molecule/drug delivery and fluorescence imaging (Zhu et al., 2013).

Non-Linear Optical Effects in Organic Luminogens : A study by Qian et al. (2015) showed that a related compound exhibited unique aggregation-induced emission characteristics and could be used in advanced materials for optical imaging (Qian et al., 2015).

Bioreduction in Pharmaceutical Synthesis : Yu et al. (2018) discovered an enzyme from Burkholderia cenocepacia that showed potential in the bioreduction of a compound similar to Ethenetricarbonitrile. This enzyme could be useful in synthesizing chiral alcohols for pharmaceutical applications (Yu et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F3N4/c13-12(14,15)9-2-1-3-10(4-9)19-11(7-18)8(5-16)6-17/h1-4,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPLAKMRDIMLGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=C(C#N)C#N)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399045 |

Source

|

| Record name | Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- | |

CAS RN |

113710-34-2 |

Source

|

| Record name | Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

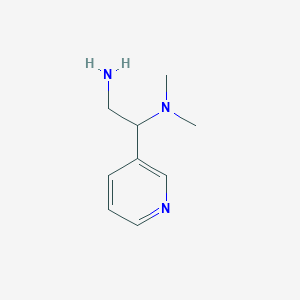

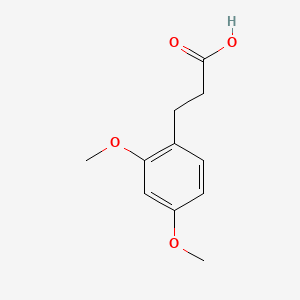

![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)

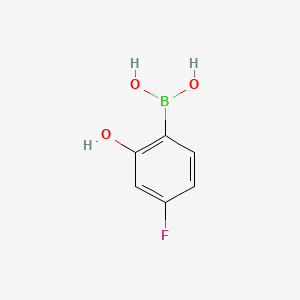

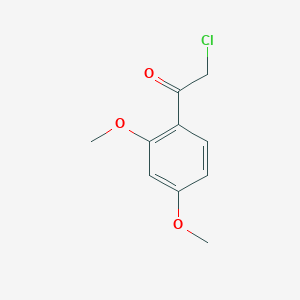

![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)